molecular formula C9H19N B14883092 2-Methyloct-7-en-3-amine

2-Methyloct-7-en-3-amine

Cat. No.: B14883092
M. Wt: 141.25 g/mol
InChI Key: WESXXXHDFXDQPX-UHFFFAOYSA-N
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Description

2-Methyloct-7-en-3-amine is an organic compound with the molecular formula C9H19N It is a primary amine with a unique structure that includes an alkene group, making it an interesting subject for various chemical studies and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloct-7-en-3-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methyloct-7-en-3-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.

Another method involves the hydroamination of 2-methyloct-7-en-1-yne, where the alkyne is converted to an amine through the addition of ammonia or an amine under catalytic conditions. Catalysts such as palladium or platinum are often used to facilitate this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyloct-7-en-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The alkene group can be reduced to an alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: H2, Pd/C

    Substitution: Alkyl halides, base (e.g., NaOH)

Major Products

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: Alkylated amines

Scientific Research Applications

2-Methyloct-7-en-3-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyloct-7-en-3-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The alkene group allows for additional reactivity, enabling the compound to participate in various chemical transformations within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-3-amine
  • 2-Methylhept-6-en-3-amine
  • 2-Methylnon-8-en-3-amine

Comparison

Compared to its analogs, 2-Methyloct-7-en-3-amine has a unique balance of hydrophobic and hydrophilic properties due to its alkene and amine groups. This makes it particularly versatile in both organic synthesis and biological applications. Its longer carbon chain compared to 2-Methylhex-5-en-3-amine and 2-Methylhept-6-en-3-amine provides increased hydrophobicity, which can be advantageous in certain chemical environments.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-methyloct-7-en-3-amine

InChI

InChI=1S/C9H19N/c1-4-5-6-7-9(10)8(2)3/h4,8-9H,1,5-7,10H2,2-3H3

InChI Key

WESXXXHDFXDQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCC=C)N

Origin of Product

United States

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